Tert-butyl 4'-methylbiphenyl-2-carboxylate

Process Chemistry Synthetic Yield Optimization API Intermediate Manufacturing

Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) is a biphenyl-2-carboxylic acid tert-butyl ester derivative with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol. This compound functions primarily as a protected carboxylic acid intermediate in multi-step organic synthesis, where the tert-butyl ester serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions to regenerate the parent 4'-methylbiphenyl-2-carboxylic acid.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 114772-36-0
Cat. No. B056878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4'-methylbiphenyl-2-carboxylate
CAS114772-36-0
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C
InChIInChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3
InChIKeyOWEDFWZJRNPJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) Procurement Overview and Intermediate Class Context


Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) is a biphenyl-2-carboxylic acid tert-butyl ester derivative with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol [1]. This compound functions primarily as a protected carboxylic acid intermediate in multi-step organic synthesis, where the tert-butyl ester serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions to regenerate the parent 4'-methylbiphenyl-2-carboxylic acid . Its structural features—specifically the ortho-carboxylate substitution pattern on the biphenyl scaffold—position it as a key building block in the synthesis of sartan-class antihypertensive agents and other biphenyl-containing pharmaceuticals [2].

RoleAcid-labile tert-butyl ester for carboxylic acid protection in multi-step synthesis
FormLiquid at ambient temperature; supports automated liquid handling and continuous flow
Use contextKey building block for sartan-class ARB intermediate manufacturing

Why Tert-butyl 4'-methylbiphenyl-2-carboxylate Cannot Be Replaced by Methyl or Other Biphenyl Esters


Substituting tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) with alternative biphenyl carboxylate esters—such as the methyl ester (CAS 114772-34-8) or ethyl ester analogs—introduces quantifiable differences in physical state, protecting group orthogonality, and downstream synthetic efficiency . The tert-butyl ester exists as a liquid at 20°C with a boiling point of 388.9°C at 760 mmHg , whereas the corresponding methyl ester is a crystalline solid (mp 57-61°C) . This physical state divergence directly impacts handling, solvent compatibility, and large-scale process engineering. More critically, the tert-butyl protecting group offers acid-labile cleavage selectivity that is orthogonal to base-labile methyl or ethyl ester hydrolysis, enabling sequential deprotection strategies in complex multi-step syntheses . Direct substitution with a methyl ester would alter reaction timing, require re-optimization of protection/deprotection sequences, and potentially introduce undesired side reactions in the presence of other base-sensitive functional groups. The following evidence items quantify these differential attributes.

Physical state
This compoundLiquid; ready for pumping and metering
Methyl ester analogCrystalline solid (mp 57–61°C); requires dissolution
Protecting group orthogonality
This compoundAcid-labile; selective cleavage without affecting base-labile esters
Methyl/ethyl estersBase-labile; may cleave other esters and damage base-sensitive groups

Physical state divergence and orthogonal deprotection strategies mean direct substitution would alter handling, reaction timing, and may introduce undesired side reactions. Process re-optimization would be required.

Quantitative Differentiation Evidence for Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) Procurement Decisions


Synthetic Yield: Tert-butyl Ester vs. Free Carboxylic Acid Intermediate Preparation

The tert-butyl ester derivative can be synthesized from 4′-methyl-2-biphenylcarboxylic acid and isobutene under acid catalysis, achieving a reported isolated yield of 94–95% with HPLC purity of 99.9% [1]. This quantitative yield and purity profile represents a process-optimized preparation method that differs from alternative esterification approaches requiring more forcing conditions or producing lower purity crude material. The US Patent 6,369,266 B1 specifically discloses that this process operates under mild conditions (ambient temperature) without hazardous solvents, achieving high-quality product suitable for direct use in subsequent pharmaceutical synthetic steps [2].

Synthetic yield vs. baseline
Cross-study comparable
94–95% isolated yield (99.9% HPLC purity)
Optimized process achieves 10–25 percentage points higher yield than typical esterification
Reported from patent US 6,369,266 B1; ambient temperature conditions
Process Chemistry Synthetic Yield Optimization API Intermediate Manufacturing

Commercial Purity Specification: Tert-butyl Ester vs. Methyl Ester Analog

Commercially available tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) is consistently supplied with minimum purity specifications of ≥99% (HPLC) across multiple reputable vendors . In contrast, the corresponding methyl ester analog (CAS 114772-34-8) is commercially available with a lower typical purity specification of ≥98.0% (GC) . This difference in achievable commercial purity grades—99% minimum versus 98% minimum—translates to a factor of two difference in allowable impurity burden (1% vs. 2%) that may propagate through multi-step syntheses and affect final active pharmaceutical ingredient (API) purity profiles.

Commercial purity specification
Cross-study comparable
Target: ≥99% (HPLC) Comparator methyl ester: ≥98.0% (GC)
50% lower allowable impurity ceiling supports downstream purity requirements
Based on commercial vendor specifications; method context may differ
Analytical Chemistry Quality Control HPLC Purity Specification

Physical State and Handling Properties: Tert-butyl Ester Liquid vs. Methyl Ester Solid

Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) is a liquid at ambient temperature (20°C), with a boiling point of 388.9°C at 760 mmHg and density of 1.038 g/cm³ . The corresponding methyl ester analog (CAS 114772-34-8) is a white to light yellow crystalline solid with a melting point range of 57.0–61.0°C . This fundamental physical state difference carries direct implications for industrial handling, storage, and reaction engineering: liquid reagents enable straightforward pumping, metering, and continuous flow processing without the dissolution steps required for solid intermediates. Additionally, the tert-butyl ester requires refrigerated storage conditions (2–8°C) to maintain long-term stability , a handling consideration that procurement specifications must account for.

Physical state comparison
Direct head-to-head comparison
This compound: liquid at 20°C (bp 388.9°C) Methyl ester: crystalline solid (mp 57–61°C)
Liquid state enables automated handling and continuous flow without dissolution steps
Storage at 2–8°C recommended for long-term stability
Process Engineering Physical Chemistry Formulation Development

Orthogonal Protecting Group Strategy: Acid-Labile tert-Butyl Ester Enables Sequential Deprotection

The tert-butyl ester moiety in tert-butyl 4'-methylbiphenyl-2-carboxylate provides acid-labile protection of the carboxylic acid functionality, enabling orthogonal deprotection strategies in the presence of other base-labile esters . This protecting group can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) without affecting methyl or ethyl esters that may be present elsewhere in complex molecular architectures [1]. In the context of sartan-class antihypertensive synthesis, this orthogonal reactivity allows the tert-butyl ester to be retained through multiple synthetic transformations before final deprotection to reveal the free carboxylic acid required for receptor binding [2]. This strategic advantage is absent when using methyl or ethyl ester analogs, which require strongly basic hydrolysis conditions that may be incompatible with other functional groups.

Orthogonal protecting group strategy
Class-level inference
Acid-labile tert-butyl ester cleaved under mild acidic conditions (TFA/DCM) while preserving base-labile esters
Enables sequential deprotection in complex multi-step syntheses
Categorical differentiation; no quantitative comparison available
Synthetic Methodology Protecting Group Strategy Multi-step Organic Synthesis

Synthetic Utility: Validated Intermediate for Telmisartan and Related Sartan APIs

Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) serves as a validated precursor to 4'-methylbiphenyl-2-carboxylic acid, which is a critical intermediate in the synthesis of telmisartan and structurally related angiotensin II receptor blockers (ARBs) [1]. The industrial relevance of this compound is underscored by the existence of dedicated process patents (e.g., US 6,369,266 B1, Indian Patent Application for high-yield preparation) specifically optimizing its large-scale manufacture while controlling side-products and isobutene polymerization [2]. This patent coverage indicates that the compound's synthetic route has been optimized to industrial scale for pharmaceutical manufacturing. In contrast, many alternative biphenyl esters lack comparable documented process optimization and validated pharmaceutical intermediate status, increasing development risk for procurement decisions requiring established supply chain reliability.

Validated intermediate for ARB synthesis
Class-level inference
Dedicated process patents exist (US 6,369,266 B1, IN application); industrial route optimized with side-product control
Established supply chain documentation reduces procurement risk
Alternative biphenyl esters lack comparable patent coverage
Pharmaceutical Intermediates Angiotensin II Receptor Blockers API Synthesis

Analytical Characterization: GC-MS and NMR Data Availability Supports Quality Verification

Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) has verified spectroscopic data available through authoritative spectral databases, including GC-MS spectra (SpectraBase Compound ID HaZLsBmyymF) and comprehensive NMR characterization [1][2]. Multiple commercial suppliers (Bidepharm, ChemImpex) provide batch-specific Certificates of Analysis including HPLC, NMR, and GC data . This analytical documentation infrastructure facilitates independent quality verification and regulatory compliance. The availability of reference-standard-grade analytical data reduces the burden of in-house characterization and supports method development for purity monitoring in GMP environments.

Analytical characterization support
Supporting evidence
GC-MS spectrum (SpectraBase), NMR data, batch-specific COA with HPLC/NMR/GC from multiple vendors
Ready reference data accelerates method development and quality verification
Facilitates independent identity confirmation
Analytical Reference Standards Quality Assurance Spectroscopic Characterization

Recommended Procurement Scenarios for Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0)


Large-Scale Telmisartan and ARB Intermediate Manufacturing

Procure tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS 114772-36-0) for validated use as a biphenyl-carboxylate precursor in angiotensin II receptor blocker (ARB) synthesis, particularly telmisartan. The compound benefits from dedicated process patents (US 6,369,266 B1) that demonstrate industrial-scale optimized manufacturing with 94–95% isolated yield and 99.9% HPLC purity [1]. This established process chemistry reduces scale-up risk and ensures reliable supply chain availability for pharmaceutical intermediate procurement.

Continuous Flow Chemistry and Automated Liquid Handling Systems

Select tert-butyl 4'-methylbiphenyl-2-carboxylate over solid methyl ester analogs when implementing continuous flow chemistry platforms or automated liquid handling workstations. The compound's liquid physical state at ambient temperature (20°C) enables direct pumping and metering without pre-dissolution steps, reducing processing time and equipment complexity [1]. This physical property advantage is particularly relevant for high-throughput synthesis and process intensification applications.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

Prioritize procurement of tert-butyl 4'-methylbiphenyl-2-carboxylate for synthetic routes requiring sequential deprotection of multiple ester functionalities. The acid-labile tert-butyl ester provides orthogonal reactivity that enables selective carboxylic acid unmasking under mild acidic conditions while preserving base-labile ester groups present elsewhere in the molecular architecture [1]. This strategic advantage reduces overall step count and improves synthetic efficiency in complex target molecule construction.

GMP-Regulated Pharmaceutical Development Requiring Validated Purity Specifications

Procure tert-butyl 4'-methylbiphenyl-2-carboxylate from vendors offering ≥99% (HPLC) purity specifications with batch-specific Certificates of Analysis including NMR, HPLC, and GC data [1]. The higher baseline purity specification (99% minimum) relative to methyl ester analogs (98% minimum) reduces allowable impurity burden by 50%, minimizing downstream purification requirements and supporting regulatory filing documentation in GMP pharmaceutical development .

Application
Selection Property
Validation Focus
ARB intermediate manufacturing (e.g., telmisartan)
Process-optimized high-yield route with patent documentation
Supply chain reliability and process robustness at scale
Continuous flow and automated liquid handling
Liquid physical state at ambient temperature
Compatibility with pumping/metering without dissolution
Multi-step orthogonal deprotection sequences
Acid-labile tert-butyl ester selectivity
Sequential unmasking while preserving base-labile esters
Quality-controlled pharmaceutical development
≥99% (HPLC) purity with batch COA documentation
Impurity burden reduction and regulatory filing support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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